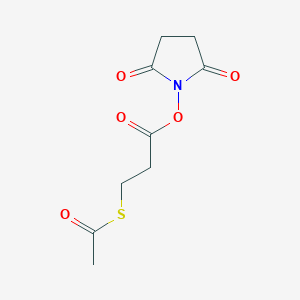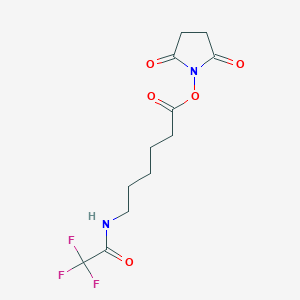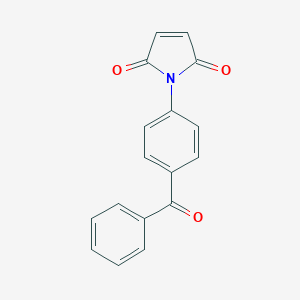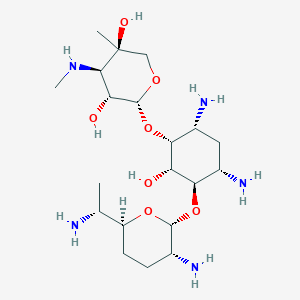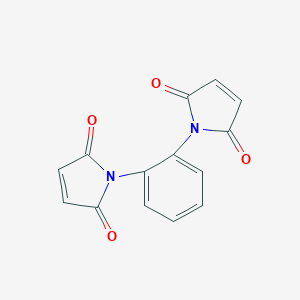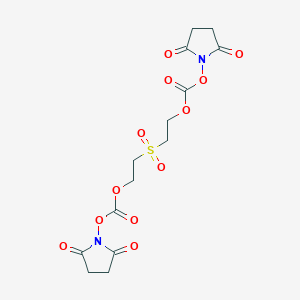
6-Ketocholestanol
説明
6-Ketocholestanol is a sterol that has gained attention in recent years for its potential applications in scientific research. This compound is a derivative of cholesterol and is formed by the oxidation of the 6-hydroxyl group of cholesterol. 6-Ketocholestanol has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for further investigation.
科学的研究の応用
Lipid Accumulation Suppression
6-Ketocholestanol has been found to suppress lipid accumulation by decreasing FASN gene expression through SREBP-dependent regulation in HepG2 cells . This means that 6-Ketocholestanol can reduce the levels of intracellular triacylglycerol (TAG), a type of lipid, by down-regulating the expression of lipogenic genes, including FASN .
Membrane Dipole Potential
Research has shown that 6-Ketocholestanol impacts the dipole potential of DMPC lipid bilayers more significantly than cholesterol . The dipole potential is a measure of the electric potential within a lipid bilayer membrane, and changes in this potential can affect various membrane processes .
Sterol Flip-Flop Motion
6-Ketocholestanol also affects the sterol flip-flop motion in lipid bilayer membranes . The flip-flop motion refers to the movement of sterol molecules from one leaflet of the lipid bilayer to the other. This motion is important for maintaining the balance of sterol between the two leaflets .
Mitochondrial Recoupling
6-Ketocholestanol has been studied for its effects on various natural and reconstituted membrane systems . It has been found to act as a recoupler for mitochondria, chromatophores, and cytochrome . This means that it can prevent or reverse the uncoupling action of certain compounds, thereby helping to maintain the normal function of these cellular components .
作用機序
Target of Action
6-Ketocholestanol, also known as 6-Keto Cholestanol, is a derivative of cholesterol produced by the oxidation of the 6-hydroxyl group of cholesterol . It primarily targets enzymes responsible for generating reactive oxygen species .
Mode of Action
6-Ketocholestanol interacts with its targets by functioning as an antioxidant, neutralizing reactive oxygen species . It also impedes the function of enzymes that generate reactive oxygen species .
Biochemical Pathways
6-Ketocholestanol affects the lipogenic pathway. It suppresses lipid accumulation by decreasing the expression of the FASN gene through SREBP-dependent regulation in HepG2 cells . This suggests that oxidation of carbon-6 in the B-ring may play an important role in the reduction of FASN expression .
Pharmacokinetics
It is known that the compound increases the membrane dipole potential .
Result of Action
The action of 6-Ketocholestanol results in a significant reduction in intracellular triacylglycerol (TAG) levels through the down-regulation of lipogenic genes, including FASN . This leads to a decrease in lipid accumulation .
Action Environment
The action of 6-Ketocholestanol is influenced by the environment of the cell membrane. It increases the membrane dipole potential, which can affect the function of various natural and reconstituted membrane systems . The recoupling effect of 6-Ketocholestanol disappears within a few minutes after its addition and cannot be observed at all at high concentrations .
特性
IUPAC Name |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMQKOQOLPGBBE-ZNCJEFCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ketocholestanol | |
CAS RN |
1175-06-0 | |
| Record name | 6-Ketocholestanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1175-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ketocholestanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001175060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-oxocholestanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-KETOCHOLESTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V12D4A742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 6-Ketocholestanol primarily interacts with biological membranes, influencing their biophysical properties. This interaction stems from its ability to modify the membrane dipole potential (Ψd) [, , , , , , , , , , ]. Specifically, 6-ketocholestanol increases Ψd [, , , , ], which affects the interaction of charged molecules and peptides with the membrane [, , , , , , , , , , ].
ANone: 6-Ketocholestanol (also known as 5α-Cholestan-3β-ol-6-one) has the following characteristics:
- Spectroscopic Data: Detailed spectroscopic data can be found in publications focusing on its synthesis and characterization. For example, researchers have utilized GC-MS and 13C NMR to verify the enrichment of heavy oxygen-labeled 6-ketocholestanol [].
ANone: While specific data on material compatibility is limited in the provided literature, 6-ketocholestanol's behavior in various model systems offers insights:
- Lipid Membranes: 6-Ketocholestanol readily incorporates into lipid bilayers, influencing membrane fluidity, dipole potential, and interactions with other molecules [, , , , , , , , , , , ].
- Stability in Formulations: One study investigated 6-ketocholestanol's ability to enhance skin permeation of 5-aminolevulinic acid using different formulations. While not the focus, the study mentioned the stability of the formulations themselves over time []. This suggests that 6-ketocholestanol can be incorporated into various formulations, but further research is needed to fully characterize its stability within these formulations.
ANone: The provided literature does not highlight any catalytic properties or applications of 6-ketocholestanol. Its primary role, as highlighted in the research, is modulating membrane properties, making it a valuable tool for studying membrane biophysics and related processes.
ANone: Understanding the SAR of 6-ketocholestanol is crucial for comprehending its mechanism of action and designing more potent and selective analogs.
- Key Structural Features: The ketone group at the 6-position of the steroid nucleus plays a crucial role in its ability to modify the membrane dipole potential [, , , , ].
- Comparison with Cholesterol: Replacing the hydroxyl group of cholesterol with a keto group at the 6 position results in significant differences in their interactions with membranes and effects on dipole potential [, , ]. This highlights the importance of the keto group in 6-ketocholestanol's activity.
ANone: While the provided research doesn't provide detailed information on the stability of 6-ketocholestanol in various conditions, it's important to note:
- Formulation Strategies: Researchers have successfully incorporated 6-ketocholestanol into liposomal formulations and creams for transdermal delivery [, ]. These studies highlight the potential for formulating 6-ketocholestanol to enhance drug delivery, but further research is needed to optimize these formulations and assess long-term stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



